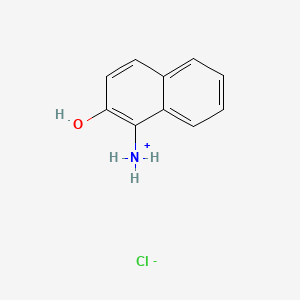
O-(4-Chlorobenzyl)hydroxylaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chlorobenzyl)hydroxylaminehydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chlorobenzyl group. This compound is commonly used in organic synthesis and research due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-(4-Chlorobenzyl)hydroxylaminehydrochloride can be synthesized through the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in an inert atmosphere at room temperature. The general reaction scheme is as follows:
4-Chlorobenzyl chloride+Hydroxylamine hydrochloride→this compound
The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Chlorobenzyl)hydroxylaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary amines.
Substitution: Produces various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
O-(4-Chlorobenzyl)hydroxylaminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of O-(4-Chlorobenzyl)hydroxylaminehydrochloride involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in biological systems, it can interact with enzymes and proteins, modifying their activity through covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(4-Fluorobenzyl)hydroxylaminehydrochloride
- O-(4-Bromobenzyl)hydroxylaminehydrochloride
- O-(4-Methylbenzyl)hydroxylaminehydrochloride
Uniqueness
O-(4-Chlorobenzyl)hydroxylaminehydrochloride is unique due to the presence of the chlorine atom in the benzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required.
Propriétés
IUPAC Name |
(4-chlorophenyl)methoxyazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOKSEHCFZBNHI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO[NH3+])Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3R)-1-Azoniabicyclo[2.2.2]octan-3-yl]azanium;dichloride](/img/structure/B7767846.png)





![8-Azaniumyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B7767881.png)
